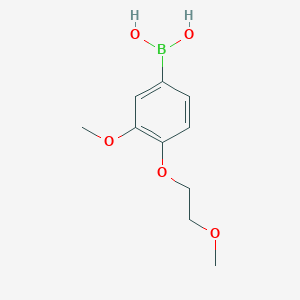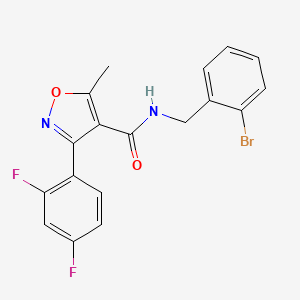
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid
Übersicht
Beschreibung
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative . It has a molecular weight of 226.04 . The IUPAC name for this compound is (3-methoxy-4-(2-methoxyethoxy)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is 1S/C10H15BO5/c1-14-5-6-16-9-4-3-8 (11 (12)13)7-10 (9)15-2/h3-4,7,12-13H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is a solid at room temperature . The compound should be stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
Phenylboronic acids, including compounds similar to 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid, are utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and boronic acid groups. Such structures have potential applications in molecular recognition and sensor technologies (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Chemistry
In organic chemistry, similar phenylboronic acids are involved in catalytic processes. For example, they are used in oxidative addition reactions with ruthenium complexes and in asymmetric 1,4-addition reactions catalyzed by rhodium complexes, leading to the formation of arylcycloalkanones (Ueno et al., 2006); (Kuriyama et al., 2001).
Sensor Technologies
Phenylboronic acid derivatives are used in sensor technologies, particularly in the detection of saccharides. These compounds form phenylboronate esters, influencing the electrochemical signal amplification in the presence of saccharides, thereby enabling their detection (Li et al., 2014).
Antibacterial Properties
Some phenylboronic acid derivatives exhibit antibacterial properties. Research on (trifluoromethoxy)phenylboronic acids, for example, has shown potential against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Photophysical Properties
Phenylboronic acid derivatives are also studied for their photophysical properties. These compounds, depending on their structural configuration, can exhibit various chromic effects, which are of interest in the development of materials for optoelectronic applications (Galer et al., 2014).
Molecular Recognition and Chemosensing
Phenylboronic acids play a significant role in molecular recognition and chemosensing. They are capable of forming intramolecular interactions with other functional groups, which is fundamental in designing sensors for biologically relevant molecules such as saccharides and catecholamines (Zhu et al., 2006).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of certain biomolecules, such as sugars and amino acids, can also interact with boronic acids and potentially affect their activity .
Eigenschaften
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMDYZNCBFIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224939 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid | |
CAS RN |
1189126-31-5 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189126-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dioxo-3-{4-[2-oxo-2-(propylamino)ethyl]phenyl}-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B1650527.png)
![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-5-chloro-1H-indole-2-carboxamide](/img/structure/B1650528.png)
![methyl 2-{[(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B1650529.png)
![1-(4-ethoxybenzoyl)-5'{H}-spiro[piperidine-4,4'-pyrrolo[1,2-{a}]quinoxaline]](/img/structure/B1650530.png)
![N~1~-(2-furylmethyl)-N~1~-{[5-(2-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-1-cyclopropanecarboxamide](/img/structure/B1650535.png)
![[3-(2,4-Difluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl](4-{[(2,4-difluorophenyl)sulfanyl]methyl}phenyl)methanone](/img/structure/B1650536.png)
![1-{[1-(3-fluorophenyl)-5-piperidin-4-yl-1H-pyrazol-4-yl]carbonyl}-4-(4-nitrophenyl)piperazine](/img/structure/B1650538.png)
![N-(3,5-dimethoxyphenyl)-N'-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B1650540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-oxoquinazolin-3(4H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1650542.png)
![N-[1-(4-cyanophenyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B1650544.png)
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-4-methylbenzamide](/img/structure/B1650545.png)
![N-(3-fluorophenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650546.png)

![Ethyl 4-[(8-{4-[(phenylsulfanyl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-3-yl)oxy]benzoate](/img/structure/B1650548.png)